5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid
Overview
Description
5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid is a useful research compound. Its molecular formula is C9H4F4N2O5 and its molecular weight is 296.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Non-linear Optical Properties
The study of organic crystals with charge-transfer interactions has shown significant interest due to their non-linear optical properties. Compounds like N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, which share structural similarities with 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid, are explored for their high molecular non-linearity, potentially useful in optical applications. These compounds exhibit charge transfer between donor and acceptor groups, making them candidates for non-linear optical material research (Yanes et al., 1997).
PET Imaging Agents
In the realm of medical imaging, the synthesis of new fluorine-18-labeled compounds for PET imaging is a significant area of research. Analogues synthesized from precursors like 2-fluoro-4-methylbenzoic acid, through complex multi-step processes, aim to improve imaging of specific receptors in the body, contributing to better diagnostic tools in medicine (Wang et al., 2014).
Material Science and Chemistry
The preparation of compounds like 2-nitroacridines from reactions involving fluoro-trobenzaldehyde highlights the versatility of fluoro-nitro benzoic acid derivatives in synthesizing complex organic compounds. These reactions are essential in material science, providing insights into cyclization rates and the effects of substituents on chemical reactions, which could lead to the development of new materials with unique properties (Rosewear & Wilshire, 1981).
Molecular Electronics
The exploration of perfluoroaromatic compounds for their electronic properties has led to the synthesis of various fluoro-nitro benzoic acid derivatives. These compounds, with their unique electron configurations, are studied for potential applications in molecular electronics, where they could serve as building blocks for electronic devices at the molecular level (Hudlicky & Bell, 1974).
Crystallography and Electronic Structure
The detailed study of benzoic acid derivatives through X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculation provides valuable information on the intermolecular interactions and electronic properties of these compounds. Such studies are crucial in designing materials with desired properties, including those with potential applications in catalysis, drug design, and material science (Pramanik et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with enzymes like endothelial lipase (el), which plays a crucial role in hdl metabolism and atherosclerotic plaque development .
Mode of Action
It’s known that similar compounds can react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Biochemical Pathways
Based on the potential interaction with enzymes like el, it could be inferred that lipid metabolism pathways might be influenced .
Result of Action
Similar compounds have been implicated in influencing hdl metabolism and atherosclerotic plaque development .
Action Environment
It’s generally recommended to ensure adequate ventilation when handling similar compounds .
Properties
IUPAC Name |
5-fluoro-3-nitro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O5/c10-3-1-4(7(16)17)6(5(2-3)15(19)20)14-8(18)9(11,12)13/h1-2H,(H,14,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDJEIDYULCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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